molecular formula C16H23N5O2S B10833658 6-Morpholin-4-yl-2-(2-piperidin-1-yl-ethyl)-isothiazolo[5,4-d]pyrimidin-3-one

6-Morpholin-4-yl-2-(2-piperidin-1-yl-ethyl)-isothiazolo[5,4-d]pyrimidin-3-one

Cat. No.: B10833658
M. Wt: 349.5 g/mol
InChI Key: YVQWBBJPPJKQIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isothiazolone derivatives typically involves the cyclization of amides or thioamides. One common method is the ring-closure of 3-mercaptopropanamides, which are derived from acrylic acid . The cyclization can be achieved through chlorination or oxidation reactions . Another approach involves the addition of thiocyanate to propargyl amides, followed by cyclization .

Industrial Production Methods: Industrial production of isothiazolone derivatives often employs large-scale batch or continuous processes. The key steps include the preparation of the starting materials, such as 3-mercaptopropionic acid, followed by the ring-closure reaction under controlled conditions. The final product is purified through crystallization or distillation to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions: Isothiazolone derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The antimicrobial activity of isothiazolone derivative 1 is attributed to its ability to inhibit essential enzymes in microorganisms. The compound disrupts metabolic pathways involving dehydrogenase enzymes, leading to the inhibition of growth and respiration. This results in the production of free radicals and the destruction of protein thiols, ultimately causing cell death . The rapid inhibition of microbial growth is followed by irreversible cell damage, making it an effective biocide .

Comparison with Similar Compounds

  • Methylisothiazolinone
  • Chloromethylisothiazolinone
  • Benzisothiazolinone
  • Octylisothiazolinone
  • Dichlorooctylisothiazolinone
  • Butylbenzisothiazolinone

Comparison: Isothiazolone derivative 1 shares many properties with other isothiazolinone compounds, such as antimicrobial activity and chemical reactivity. it may differ in terms of its specific applications, stability, and toxicity profile. For example, some derivatives are more effective against certain types of microorganisms or have different environmental impacts . The choice of isothiazolone derivative depends on the specific requirements of the application, such as the desired spectrum of activity, stability, and safety considerations .

Properties

Molecular Formula

C16H23N5O2S

Molecular Weight

349.5 g/mol

IUPAC Name

6-morpholin-4-yl-2-(2-piperidin-1-ylethyl)-[1,2]thiazolo[5,4-d]pyrimidin-3-one

InChI

InChI=1S/C16H23N5O2S/c22-15-13-12-17-16(20-8-10-23-11-9-20)18-14(13)24-21(15)7-6-19-4-2-1-3-5-19/h12H,1-11H2

InChI Key

YVQWBBJPPJKQIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C3=CN=C(N=C3S2)N4CCOCC4

Origin of Product

United States

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